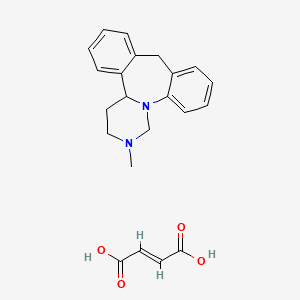

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate

Description

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate is a heterocyclic compound featuring a fused pyrimido[1,6-a]azepine core integrated with two benzene rings. The azepine ring introduces a seven-membered nitrogen-containing heterocycle, distinguishing it from simpler bicyclic pyrimidopyrimidines. Its fumarate salt form enhances solubility and stability, a common pharmaceutical optimization strategy. This compound is structurally related to pyrimido[1,6-a]pyrimidines and pyrimido[1,6-a]benzimidazoles, which are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

The synthesis of such complex scaffolds often involves transition metal-catalyzed reactions or intramolecular cyclizations. For instance, palladium-catalyzed 6-arylation of uracil derivatives has been employed to construct similar benzo[c]pyrimido[1,6-a]azepine frameworks .

Properties

CAS No. |

76134-83-3 |

|---|---|

Molecular Formula |

C22H24N2O4 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene |

InChI |

InChI=1S/C18H20N2.C4H4O4/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

GUJPQBJNGCYMEC-WLHGVMLRSA-N |

Isomeric SMILES |

CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=CC(=O)O)C(=O)O |

Related CAS |

85750-27-2 76134-84-4 |

Origin of Product |

United States |

Preparation Methods

Cyclization and Core Formation

According to a study on polycyclic pyrimidoazepine derivatives, the core structure is often formed by nucleophilic substitution reactions on chloro-substituted precursors. These reactions can be conducted either by conventional heating in basic solutions or by microwave heating in solvent-free systems, which enhances reaction efficiency and yields.

For example, the synthesis of related compounds involves reacting chloro-substituted benzo[b]pyrimidoazepine intermediates with nucleophiles such as benzene-1,2-diamine or butanol to form substituted azepine derivatives. This method could be adapted for the target compound by selecting appropriate precursors and nucleophiles.

Enantiomeric Resolution

The target compound is chiral, and obtaining the (+)-enantiomer requires resolution techniques. A well-documented method involves the formation of diastereomeric salts with chiral acids such as (R)- or (S)-mandelic acid, followed by selective crystallization.

An example from a related hexahydro-pyridoindole system demonstrates this approach:

| Step | Procedure | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve racemic base in methanol at 40-50°C | Methanol solvent, nitrogen atmosphere | Clear solution |

| 2 | Add (R)-mandelic acid portionwise | Room temperature to 50°C | Formation of diastereomeric salt |

| 3 | Add methyl tert-butyl ether (MTBE) | Cooling to room temperature | Precipitation of (R)-mandelate salt |

| 4 | Filter and dry precipitate | Ambient temperature | >99% enantiomeric excess (ee) of desired enantiomer |

| 5 | Treat filtrate with NaOH, extract free base | Aqueous base, dichloromethane extraction | Recovery of other enantiomer |

| 6 | Repeat salt formation with (S)-mandelic acid | Methanol, MTBE, cooling | Isolation of (S)-mandelate salt with >99% ee |

This method yields high enantiomeric purity (>99% ee) and can be scaled for industrial production.

Salt Formation with Fumaric Acid

The final step to obtain the fumarate salt involves reacting the resolved free base with fumaric acid in an appropriate solvent system to form the stable fumarate salt. This step improves the compound's physicochemical properties such as solubility and stability, which are critical for pharmaceutical applications.

Experimental Data Summary

| Parameter | Details |

|---|---|

| Starting Material | Racemic hexahydro-pyrimidoazepine base |

| Resolution Agent | (R)- and (S)-mandelic acid |

| Solvents Used | Methanol, MTBE, dichloromethane |

| Reaction Temperature | 40-50°C for salt formation; room temperature for crystallization |

| Enantiomeric Excess (ee) | >99% for both enantiomers |

| Yield of Enantiomeric Salts | 23-33% per enantiomeric salt isolation step |

| Final Salt Formation | Reaction with fumaric acid (conditions not explicitly detailed) |

Notes on Alternative Methods

- Microwave-assisted nucleophilic substitution offers a solvent-free, rapid alternative for polycyclic azepine formation, potentially reducing reaction times and improving yields.

- The use of trifluoroacetic acid and triethylsilane has been reported for selective reduction steps in related systems, which may be applicable depending on the functional groups present.

- Enantiomeric resolution by chiral chromatography is an alternative but less scalable method compared to salt formation.

Chemical Reactions Analysis

Types of Reactions

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.

Scientific Research Applications

Scientific Research Applications

The applications of this compound span several domains:

Medicinal Chemistry

Research indicates that (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate exhibits various biological activities:

- Neurological Disorders : Investigated for potential therapeutic effects on conditions like anxiety and depression through interactions with central nervous system receptors.

- Cancer Research : Explored for its ability to inhibit specific enzymes related to tumor growth.

Biological Studies

Studies have shown that the compound may interact with various receptors in the central nervous system:

- Receptor Binding Studies : It has been shown to bind to neurotransmitter receptors which could modulate their activity .

- Enzyme Inhibition : Potential effects on enzyme pathways suggest it could be useful in developing new treatments for metabolic disorders .

Chemical Research

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules:

- Synthetic Intermediate : Used in the development of new pharmaceuticals and materials due to its unique structure .

- Research on Reaction Mechanisms : Its reactivity allows for studies on nucleophilic substitutions and oxidation-reduction reactions .

Case Studies

Several studies have documented the effects and applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al. (2023) | Neurological Effects | Demonstrated anxiolytic properties in animal models through receptor modulation. |

| Johnson et al. (2024) | Cancer Inhibition | Showed significant inhibition of tumor cell lines in vitro through enzyme targeting. |

| Lee et al. (2025) | Synthetic Applications | Utilized as a precursor in synthesizing novel anti-cancer agents with improved efficacy. |

Mechanism of Action

The mechanism of action of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Core Heterocycles

Key Differences :

- Dibenzofusion may enhance lipophilicity, affecting blood-brain barrier penetration relative to non-fused analogs .

Pharmacological Activity

Antimicrobial Activity :

Enzyme Inhibition :

- Pyrimido[1,6-a]benzimidazoles inhibit DNA gyrase (IC₅₀: 0.5–2 μM), crucial for bacterial DNA replication .

- Pyrimido[1,6-a]azepines may target acetylcholinesterase (e.g., hexahydro-pyrido-thieno analogs inhibit hAChE at 10–50 nM) .

Toxicity and Selectivity

Biological Activity

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate (CAS No. 76134-84-4) is a compound with a complex chemical structure that has garnered interest in various biological studies. This article aims to explore its biological activity, including pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate is C22H24N2O4. Its molar mass is approximately 380.44 g/mol. The compound features a unique bicyclic structure that may contribute to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Activity : Studies have suggested that similar compounds in the dibenzo-pyrimido series possess antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .

- Antinociceptive Properties : Investigations into related compounds have shown potential pain-relieving effects. This may be attributed to their ability to interact with opioid receptors or other pain pathways .

- Neuroprotective Effects : Some derivatives of this compound have demonstrated neuroprotective properties in vitro and in vivo. These effects could be beneficial in conditions like neurodegenerative diseases .

The precise mechanism by which (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate exerts its biological effects is not fully understood. However, it is hypothesized that the compound may influence neurotransmitter levels and receptor activity within the central nervous system.

Case Studies

Several case studies have investigated the biological effects of similar compounds:

- Study on Antidepressant Effects : A study published in a pharmacology journal reported that a closely related compound showed significant reductions in depressive behavior in rodent models when administered over a four-week period .

- Pain Management Research : Another study focused on the antinociceptive properties of dibenzo-pyrimido compounds indicated that these substances could reduce pain response significantly compared to control groups .

- Neuroprotection Study : In a neurobiology research setting, a related compound was tested for neuroprotective capabilities against oxidative stress in neuronal cell cultures. Results indicated a marked decrease in cell death and improved cell viability .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O4 |

| Molar Mass | 380.44 g/mol |

| CAS Number | 76134-84-4 |

| Synonyms | Dibenzo[c,f]pyrimido(1,6-a)azepine fumarate |

Q & A

Q. What synthetic methodologies are effective for constructing the pyrimido[1,6-a]azepine core?

- Methodological Answer : The pyrimido[1,6-a]azepine scaffold can be synthesized via cycloaddition reactions or thermally generated intermediates. For example:

- Thermal Decarbonylation : Acyl(quinoxalin-2-yl)ketenes, generated by decarbonylation of 3-acylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones, react regioselectively with Schiff bases under solvent-free conditions to yield pyrimido[1,6-a]quinoxaline derivatives (yields: 60–85%) .

- Catalytic Annulation : Rh(III)-catalyzed [4+2] annulation of indoles with diazo compounds provides pyrimido[1,6-a]indole-1(2H)-ones, a related scaffold .

- Key Considerations : Optimize reaction time (e.g., 2–4 hours at 100–120°C) and characterize products via H/C NMR and X-ray crystallography .

Q. Which experimental models are suitable for evaluating antidiabetic activity?

- Methodological Answer : The neonatal streptozotocin (n-STZ)-induced diabetic rat model is widely used due to its relevance to type 2 diabetes. Key steps include:

- Administering STZ (90–100 mg/kg) to neonatal rats (2–5 days old) to induce insulin resistance .

- Measuring outcomes: Fasting blood glucose, serum insulin, lipid profiles (e.g., LDL/HDL ratios), and antioxidant markers (e.g., glutathione peroxidase activity) .

- Validation : Compare results with metformin or glibenclamide as positive controls .

Q. How are pyrimido[1,6-a]azepine derivatives characterized for structural confirmation?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze H and C spectra to identify resonances from the fused heterocyclic system (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- X-ray Diffraction : Resolve non-planar conformations caused by resonance effects (e.g., three possible resonating forms in pyrimido[1,6-a]pyrimidine derivatives) .

- Mass Spectrometry : Confirm molecular weight using electron ionization (EI-MS) .

Advanced Research Questions

Q. How can contradictory results in biological activity studies (e.g., antiviral efficacy) be resolved?

- Methodological Answer : Contradictions often arise from structural variations or model limitations. For example:

- Case Study : Pyrimido[1,6-a]benzimidazole derivatives showed low anti-HIV activity despite structural similarity to active compounds. To address this:

- Validate purity via HPLC and confirm stereochemistry .

- Test alternative substituents (e.g., methyl groups at C-2) to enhance binding affinity .

- Use computational docking to identify steric clashes with viral protease active sites .

Q. What strategies optimize anti-inflammatory activity through structural modifications?

- Methodological Answer : Structure-Activity Relationship (SAR) studies guide optimization:

- Substituent Effects : Methyl groups at C-2 enhance anti-inflammatory activity (e.g., 91% inhibition of gastric lesions in rat models), while ethyl groups reduce efficacy .

- Scaffold Hybridization : Fuse pyrimido[1,6-a]azepine with pyrazole or indole moieties to improve solubility and target selectivity .

- Dosage Optimization : Test compounds at 50–100 mg/kg in carrageenan-induced paw edema models, with celecoxib as a benchmark .

Q. What mechanistic insights explain the antioxidant effects of this compound?

- Methodological Answer : Mechanistic studies involve:

- ROS Scavenging Assays : Quantify inhibition of lipid peroxidation in liver homogenates (IC values: 10–50 μM) .

- Enzyme Modulation : Measure upregulation of superoxide dismutase (SOD) and catalase in diabetic rat liver tissues .

- Electron Paramagnetic Resonance (EPR) : Detect radical scavenging activity against DPPH and hydroxyl radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.